MEL-3 Hydrochloride

Description

IUPAC Name and CAS Registry Number

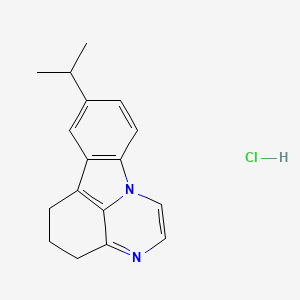

MEL-3 hydrochloride is systematically designated as 8-(propan-2-yl)-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole hydrochloride according to International Union of Pure and Applied Chemistry nomenclature standards. The compound's Chemical Abstracts Service registry number is 292039-18-0, which serves as its unique chemical identifier in scientific databases and regulatory documentation. Alternative systematic names for this compound include 5,6-dihydro-8-(1-methylethyl)-4H-pyrazino[3,2,1-jk]carbazole hydrochloride, reflecting the flexibility in nomenclature conventions for complex heterocyclic structures. The free base form of the compound, without the hydrochloride salt, carries the systematic name 8-(propan-2-yl)-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole and is documented under Chemical Abstracts Service registry number 292039-17-9 in various chemical databases.

The nomenclature system for this compound reflects its complex tricyclic structure, where the pyrazino[3,2,1-jk]carbazole designation indicates the specific fusion pattern of the heterocyclic rings. The numerical locants [3,2,1-jk] specify the precise connectivity pattern between the pyrazine and carbazole portions of the molecule, while the 4H- and 5,6-dihydro- prefixes indicate the specific hydrogenation pattern and the presence of saturated carbon centers within the otherwise aromatic framework. The 8-(propan-2-yl) substituent designation clearly identifies the position and nature of the isopropyl group attached to the carbazole ring system.

Empirical Formula and Molecular Weight

The empirical formula of this compound is C₁₇H₁₈N₂·HCl, representing the combination of the organic base with one equivalent of hydrochloric acid to form the salt. The molecular weight of the hydrochloride salt is 286.80 daltons, which represents an increase of 36.46 daltons compared to the free base form due to the addition of the hydrochloride moiety. The free base form of MEL-3 exhibits the molecular formula C₁₇H₁₈N₂ with a corresponding molecular weight of 250.34 daltons. This molecular composition reflects the presence of seventeen carbon atoms, eighteen hydrogen atoms, and two nitrogen atoms in the organic framework, with the nitrogen atoms positioned within the pyrazine ring system of the tricyclic structure.

The molecular formula analysis reveals several important structural features of the compound. The carbon-to-nitrogen ratio of 8.5:1 indicates a predominantly carbon-based framework with strategically positioned nitrogen heteroatoms that contribute to the compound's chemical reactivity and biological activity. The hydrogen-to-carbon ratio of approximately 1.06:1 suggests a partially saturated aromatic system, consistent with the presence of both aromatic and aliphatic regions within the molecular structure. The formation of the hydrochloride salt significantly affects the compound's physical properties, including solubility, stability, and crystallization behavior, making it more suitable for pharmaceutical applications and analytical characterization.

Properties

IUPAC Name |

12-propan-2-yl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-2,4,9(16),10(15),11,13-hexaene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2.ClH/c1-11(2)12-6-7-16-14(10-12)13-4-3-5-15-17(13)19(16)9-8-18-15;/h6-11H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGQRPFTWFMWEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N3C=CN=C4C3=C2CCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292039-18-0 | |

| Record name | 292039-18-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MEL-3 Hydrochloride involves the reaction of 5,6-Dihydro-8-(1-methylethyl)-4H-pyrazino[3,2,1-jk]carbazole with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure high purity and yield. The compound is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. The final product is subjected to rigorous quality control measures to meet the required standards for pharmaceutical applications .

Chemical Reactions Analysis

DNA Alkylation and Cross-Linking Reactions

Melphalan Hydrochloride exerts its chemotherapeutic effects through covalent interactions with DNA. The primary reactions include:

-

Nucleophilic Attack on DNA Bases

The compound forms a reactive ethylene immonium ion intermediate, which reacts with nucleophilic sites on guanine bases in DNA. This results in intrastrand and interstrand cross-links, disrupting DNA replication and transcription. -

Reactivity with Thiol Groups

The alkylating side chain reacts with sulfhydryl (-SH) groups in proteins and glutathione, contributing to both therapeutic effects and off-target toxicity.

Table 1: DNA Alkylation Sites and Outcomes

| Target Site | Reaction Product | Biological Consequence |

|---|---|---|

| Guanine N7 | Bifunctional adducts | DNA cross-linking, replication arrest |

| Guanine O6 | Monofunctional adducts | Mutagenic lesions, repair resistance |

Key Reaction Steps:

-

Chlorination with POCl₃

-

Acid Hydrolysis

-

pH-Dependent Extraction

Table 2: Synthesis Reaction Conditions and Outcomes

| Step | Reagent/Condition | Temperature | Purity Outcome |

|---|---|---|---|

| Chlorination | POCl₃ | 85–90°C | Intermediate stability >99% |

| Hydrolysis | HCl (conc.) | 100–110°C | Deprotection efficiency >98% |

| Extraction | pH 0.3–1.2 | 5°C | Final product purity >99.5% |

Stability and Decomposition Pathways

-

Thermal Degradation

Above 65°C, Melphalan Hydrochloride undergoes decomposition via hydrolysis of the β-chloroethyl groups, forming inactive hydroxy derivatives . -

Aqueous Instability

Rapid hydrolysis occurs at neutral pH (t₁/₂ <30 minutes at pH 7.4), necessitating lyophilized storage.

Comparative Reactivity with Analogues

Table 3: Reactivity Profile vs. Other Nitrogen Mustards

| Compound | DNA Binding Rate | Hydrolysis Half-Life (pH 7.4) |

|---|---|---|

| Melphalan | Moderate (k = 0.12 M⁻¹s⁻¹) | 28 minutes |

| Cyclophosphamide | Slow (requires activation) | 6.5 hours |

| Chlorambucil | Fast (k = 0.35 M⁻¹s⁻¹) | 45 minutes |

Melphalan’s intermediate reactivity balances therapeutic efficacy with manageable toxicity .

Scientific Research Applications

MEL-3 Hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying androgen receptor antagonists and their interactions.

Biology: Investigated for its effects on androgen receptor-positive cell lines and its potential as a therapeutic agent.

Medicine: Explored for its potential in treating prostate cancer, especially in cases resistant to standard antiandrogens like bicalutamide and hydroxyflutamide

Industry: Utilized in the development of new pharmaceutical formulations and as a reference standard in quality control

Mechanism of Action

MEL-3 Hydrochloride exerts its effects by binding to the androgen receptor and inhibiting its activity. This prevents the receptor from interacting with its natural ligands, testosterone and dihydrotestosterone, thereby blocking androgen signaling. This inhibition leads to reduced proliferation of androgen receptor-positive prostate cancer cells and decreased expression of androgen-regulated genes such as PSA and FKBP5 .

Comparison with Similar Compounds

Table 1: Biochemical and Functional Comparisons

Key Differentiators of this compound

Structural Specificity :

- The nitrogen-16 in MEL-3’s pyrazine ring forms a critical hydrogen bond with Arg-752, a feature absent in bicalutamide and hydroxyflutamide. Derivatives lacking this interaction (e.g., MEL-3.7, MEL-3.8) lose antagonistic activity .

- Modifications to the isopropyl group at position 11 reduce potency, emphasizing the importance of steric compatibility in the AR-LBD .

Activity Against Resistance Mutations :

- MEL-3 fully inhibits the AR W741C mutant, which confers resistance to bicalutamide, and partially suppresses the T877A mutant (common in LNCaP cells) . In contrast, bicalutamide acts as an agonist in T877A contexts .

Transcriptional vs.

Biological Activity

MEL-3 Hydrochloride, a compound derived from the melphalan family, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes current research findings on its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of melphalan, a well-known alkylating agent used in chemotherapy. The structural modifications in MEL-3 aim to enhance its efficacy and reduce side effects compared to its parent compound. The molecular formula and weight are essential for understanding its pharmacokinetics and dynamics.

This compound exerts its biological activity primarily through the following mechanisms:

- Inhibition of Cell Cycle Progression : Research indicates that MEL-3 can disrupt the normal cell cycle, leading to increased apoptosis in cancer cells. This is particularly evident in studies where MEL-3 was shown to induce DNA damage, triggering cellular stress responses that lead to programmed cell death.

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated significant cytotoxic effects of this compound on various cancer cell lines. For instance, it exhibited IC50 values indicating potent anti-proliferative effects against melanoma (SK-MEL-30) and colorectal (HT-29) cancer cells .

Cytotoxicity Studies

A series of experiments were conducted to evaluate the cytotoxic effects of this compound:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| SK-MEL-30 | 72 | Significant antiproliferative effect observed |

| HT-29 | 179 | Moderate cytotoxicity; potential for further study |

| L929 (Fibroblast) | >100 | Minimal cytotoxicity, indicating selectivity |

These results suggest that this compound has a preferential effect on cancer cells while sparing healthy cells, a desirable characteristic in cancer therapeutics.

Case Studies

A notable study investigated the effects of this compound in combination with other chemotherapeutic agents. The combination therapy showed enhanced cytotoxicity compared to single-agent treatments, suggesting a synergistic effect that could improve clinical outcomes for patients with resistant cancers .

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. The compound demonstrates favorable absorption characteristics when administered orally or intravenously. Its metabolism primarily occurs via hepatic pathways, where it is converted into active metabolites that exert therapeutic effects.

Q & A

Q. What is the molecular mechanism by which MEL-3 Hydrochloride antagonizes the androgen receptor (AR)?

MEL-3 binds to the AR ligand-binding domain (LBD) through a critical hydrogen bond between its pyrazine ring nitrogen-16 and Arg-752 in the AR structure. This interaction disrupts AR activation by preventing coactivator recruitment and destabilizing the active conformation of the receptor. Computational docking and mutagenesis studies confirm that modifications to nitrogen-16 (e.g., in MEL-3.7 and MEL-3.8 derivatives) abolish antagonistic activity due to impaired hydrogen bonding .

Q. How does this compound compare to clinically used AR antagonists like bicalutamide in suppressing prostate cancer cell proliferation?

In cell proliferation assays (e.g., [³H]-thymidine incorporation), MEL-3 demonstrates superior efficacy compared to bicalutamide. For example, MEL-3 reduced R1881-induced proliferation in LAPC4 cells to 4%, whereas bicalutamide achieved only partial inhibition. This is attributed to MEL-3’s higher AR-binding affinity and its ability to inhibit AR N/C interactions and DNA binding, mechanisms not fully replicated by bicalutamide .

Q. What experimental methods are used to assess MEL-3’s inhibition of AR-regulated genes like PSA and FKBP5?

Researchers employ quantitative RT-PCR and luciferase reporter assays in AR-positive cell lines (e.g., VCaP, LNCaP). Cells are treated with R1881 (a synthetic androgen) to induce gene expression, followed by MEL-3 co-treatment. Dose-response curves (typically 0.1–10 µM) are generated to calculate IC₅₀ values. Parallel controls (e.g., RD162, a known antagonist) validate assay specificity .

Advanced Research Questions

Q. How should experimental designs account for AR mutations (e.g., T877A, W741C) when evaluating this compound’s efficacy?

Use isogenic cell lines or transient transfection models expressing specific AR mutants. For example:

- AR T877A : Test in LNCaP cells, which endogenously express this mutation.

- AR W741C : Employ HEK293 cells transfected with the mutant AR plasmid. Compare MEL-3’s antagonistic activity against wild-type AR using luciferase assays under DHT stimulation. Note that MEL-3 exhibits partial agonism on AR T877A, requiring careful interpretation of dose-dependent responses .

Q. What structural modifications of this compound enhance or diminish its AR antagonism, and how are these analyzed?

Key findings from structure-activity relationship (SAR) studies:

- Position 11 modifications : Bulky/hydrophobic substituents (e.g., MEL-3.1) reduce potency by disrupting optimal van der Waals interactions.

- Pyrazine ring alterations : Nitrogen-16 is critical; methylation (MEL-3.7) abolishes hydrogen bonding with Arg-752, eliminating activity. Methods: Synthesize derivatives, test in AR luciferase assays, and validate via molecular dynamics simulations to visualize binding pocket interactions .

Q. How can researchers resolve contradictions in MEL-3’s activity profiles, such as its partial agonism on AR mutants?

- Multi-assay validation : Combine transcriptional reporter assays (e.g., PSA-luciferase), cellular proliferation tests, and AR localization studies (immunofluorescence).

- Structural analysis : Co-crystallize MEL-3 with mutant AR-LBD to identify conformational changes enabling agonism. For example, AR T877A may reposition helix 12, allowing MEL-3 to act as a weak agonist .

Q. What methodologies are recommended for studying this compound’s impact on AR-negative prostate cancer models (e.g., PC3 cells)?

Use PC3 cells (AR-negative) as a control to distinguish AR-specific effects. Assays include:

- Proliferation : [³H]-thymidine incorporation to confirm lack of growth inhibition.

- Off-target profiling : Kinase inhibition screens or RNA-seq to identify non-AR pathways. This ensures observed effects in AR-positive models (e.g., LAPC4) are AR-dependent .

Data Analysis & Interpretation

Q. How should dose-response data from this compound experiments be statistically analyzed to account for variability in AR inhibition?

- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ and Hill coefficients.

- Normalization : Express results as % inhibition relative to R1881-induced controls (set to 100%).

- Replicates : Use ≥3 biological replicates, with error bars representing SEM. Address outliers via Grubbs’ test .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.